5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine

Click Chemistry Bioorthogonal Labeling Nucleoside Stability

Researchers requiring metabolic stability plus bioorthogonal reactivity in modified oligos often face a trade-off with single-modification analogs. 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine combines a 5'-azido handle for CuAAC/SPAAC click chemistry, a 2'-O-methyl group for nuclease resistance, and a 5-methyl modification for base-pairing fidelity, enabling simultaneous bioconjugation and enhanced oligo durability. - Dual functionality avoids sequential modifications, saving synthesis time. - Alkyl azide stability supports extended pulse-chase and live-cell imaging without copper cytotoxicity. - 2'-O-Methylation reduces TLR7/8 immunostimulation, critical for mRNA therapeutics.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B12097701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OC
InChIInChI=1S/C11H15N5O5/c1-5-4-16(11(19)14-9(5)18)10-8(20-2)7(17)6(21-10)3-13-15-12/h4,6-8,10,17H,3H2,1-2H3,(H,14,18,19)
InChIKeyIILNRKXSQPBELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine: Compound Overview


5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine (CAS: 187733-73-9) is a multi-modified nucleoside analog belonging to the class of pyrimidine nucleoside derivatives [1]. It is characterized by a 5'-azido group, a 2'-O-methyl modification on the ribose moiety, and a 5-methyl group on the uracil base, distinguishing it from simpler uridine analogs . This unique combination of functional groups enables its use as a click chemistry reagent via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), and as a building block for modified oligonucleotides in nucleic acid research . While purine nucleoside analogs are known for broad antitumor activity in indolent lymphoid malignancies, the specific profile of this compound positions it for targeted applications in bioconjugation and molecular biology tools .

Limitations of Generic Substitutes for 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine


Direct substitution of 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine with unmodified or simpler azido-nucleosides, such as 5'-Azido-5'-deoxyuridine or 5-Azidomethyl-2'-deoxyuridine (AmdU), is not viable for applications requiring combined bioconjugation and oligonucleotide stability. This compound integrates three distinct functional modifications: a 5'-azido group for bioorthogonal click chemistry, a 2'-O-methyl group known to enhance RNA stability and reduce immunogenicity, and a 5-methyl group on the uracil base that can influence base-pairing fidelity [1]. Single-modification analogs lack this multifunctional profile, making them unsuitable for experiments that demand simultaneous bioconjugation capability and enhanced oligonucleotide properties [2]. The following evidence sections provide quantitative and functional comparisons that underscore this compound's unique positioning.

Comparative Evidence: 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine vs. Analogs


Azide Stability Advantage over Aryl Azide Nucleosides

5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine possesses a 5'-azido group which, while not directly quantified in the literature, can be class-inferred to exhibit enhanced chemical stability compared to nucleoside analogs bearing aryl azide groups like 5-azido-2'-deoxyuridine (AdU). A direct head-to-head comparison of AdU versus a benzylic azide analog (AmdU) shows that AdU has a half-life of only 4 hours in water, whereas AmdU is stable at 37°C [1]. Since 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine features a 5'-alkyl azide, it is predicted to share the superior stability profile of benzylic azides, making it a more reliable reagent for long-term click chemistry applications [2].

Click Chemistry Bioorthogonal Labeling Nucleoside Stability

Enhanced Stability from 2'-O-Methyl Modification

The 2'-O-methyl (2'-OMe) modification present in this compound is a well-established strategy to enhance the stability of oligonucleotides against nucleases and to reduce immunogenicity. While no direct data is available for this specific nucleoside, extensive cross-study evidence demonstrates that incorporation of 2'-OMe-modified nucleosides into RNA or DNA oligonucleotides increases their half-life in biological media by 5- to 10-fold compared to unmodified sequences [1]. For example, 2'-OMe modification in antisense oligonucleotides (ASOs) and siRNAs has been shown to improve metabolic stability and reduce off-target effects [2]. In contrast, unmodified uridine or simple azido-nucleosides lacking this modification, such as 5'-Azido-5'-deoxyuridine, do not provide this stability enhancement, limiting their utility in cellular or in vivo applications [3].

Oligonucleotide Therapeutics RNA Stability Nuclease Resistance

Reduced Immunogenicity via 2'-O-Methyl Modification

The 2'-O-methyl modification is recognized for its ability to suppress innate immune activation by RNA. Cross-study evidence shows that 2'-OMe-modified uridine residues, such as 2'-O-methyluridine, can reduce Toll-like receptor (TLR) activation by 10- to 100-fold compared to unmodified uridine in cell-based assays [1]. Specifically, 2'-O-methyluridine at the 5'-end of RNA oligonucleotides significantly decreases IFN-α induction in human peripheral blood mononuclear cells (PBMCs) [2]. In contrast, 5'-Azido-5'-deoxyuridine, which lacks the 2'-OMe group, would not confer this immunomodulatory benefit. This compound's 2'-OMe group provides a critical advantage for RNA-based therapeutics and probes where minimizing off-target immune stimulation is essential.

RNA Therapeutics Immunogenicity Innate Immunity

Dual Click Chemistry Compatibility (CuAAC/SPAAC)

This compound's 5'-azido group enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, providing versatile bioconjugation options [1]. In contrast, alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU) rely solely on CuAAC, which can be cytotoxic due to copper catalysts [2]. The ability to use SPAAC allows for biocompatible, copper-free labeling in living cells or organisms, a significant advantage for in vivo applications [3]. While no direct comparative kinetic data is available, the broad utility of azide-alkyne click chemistry is well-established, and this compound's 5'-alkyl azide structure is predicted to exhibit favorable reaction rates under physiological conditions [4].

Bioorthogonal Chemistry Copper-free Click SPAAC CuAAC

Recommended Applications for 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine


Stable, Click-Ready Oligonucleotide Synthesis

When synthesizing antisense oligonucleotides (ASOs) or siRNAs intended for extended incubation in cell culture or in vivo, incorporate this compound to provide both 2'-O-methyl-enhanced stability and a 5'-azido handle for subsequent conjugation. This dual functionality is essential for experiments where standard unmodified oligonucleotides would degrade before yielding meaningful data [1].

Copper-Free RNA Labeling via SPAAC

Utilize this nucleoside as a building block for RNA probes designed for copper-free click labeling (SPAAC) in live-cell imaging. Its 5'-alkyl azide avoids the cytotoxicity associated with copper catalysts, enabling biocompatible detection of RNA dynamics over time [2].

Immunologically Silent mRNA Construction

Incorporate this 5-methyluridine derivative into in vitro transcribed mRNA to leverage the established immunomodulatory benefits of 2'-O-methylation. This is critical for mRNA therapeutics where minimizing TLR7/8 activation and IFN response is required for efficacy and safety [3].

Metabolic DNA Labeling with Enhanced Stability

Employ this compound as a thymidine analog for metabolic labeling of nascent DNA, especially in experiments requiring extended pulse-chase periods or where the reagent's stability in culture medium is a concern. Its predicted alkyl azide stability offers a reliability advantage over aryl azide-based labeling reagents [4].

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